molecular formula C6H8N2O6S2 B10838940 1,4-Phenylene disulfamate

1,4-Phenylene disulfamate

Cat. No.: B10838940
M. Wt: 268.3 g/mol
InChI Key: BPEJBYDTMVTZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Phenylene disulfamate is a sulfonamide derivative featuring a central 1,4-phenylene backbone with sulfamate groups at the para positions. This compound has been studied for its inhibitory activity against Carbonic Anhydrase II (CA-II), demonstrating a moderate binding affinity with a reported inhibition constant (Ki) of 643 nM . While direct applications in therapeutics remain exploratory, its structural framework serves as a scaffold for designing enzyme inhibitors and functional materials .

Properties

Molecular Formula

C6H8N2O6S2

Molecular Weight

268.3 g/mol

IUPAC Name

(4-sulfamoyloxyphenyl) sulfamate

InChI

InChI=1S/C6H8N2O6S2/c7-15(9,10)13-5-1-2-6(4-3-5)14-16(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12)

InChI Key

BPEJBYDTMVTZIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)N)OS(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Activity: Sulfonamide and Schiff Base Derivatives

1,4-Phenylene disulfamate shares structural motifs with antimicrobial agents, though its activity profile differs significantly:

Compound Structure Activity (Target) Key Findings Reference
4,4′-(1,4-Phenylene)bis(pyrimidin-2-amine) Bis-pyrimidine linked via 1,4-phenylene Antibacterial, antifungal (broad-spectrum) Exhibits in vitro activity; structural requirements vary by target .
(1E,1'E)-1,1'-(1,4-Phenylene)bis(N-(2-chlorophenyl)methanimine) Schiff base with 1,4-phenylene core Moderate antimicrobial (bacteria/fungi) Activity linked to electronic properties and substituent effects .
1,4-Phenylene disulfamate Sulfamate-functionalized 1,4-phenylene Not reported for antimicrobial use Primarily studied for CA-II inhibition .

Key Differences :

  • The bis-pyrimidine derivative’s activity relies on aromatic stacking and hydrogen bonding , whereas the Schiff base’s moderate efficacy stems from electron-withdrawing chloro substituents .
  • 1,4-Phenylene disulfamate lacks antimicrobial data, highlighting its niche role in enzyme inhibition.
Electronic Transport Properties

1,4-Phenylene derivatives exhibit tunable electronic properties, influenced by substituents and conjugation:

Compound Structure Conductivity Features Key Findings Reference
1,4-Phenylene diisocyanide Diisocyanide-terminated Linear current response, low coupling Distinct conductance platform vs. thiols .
Benzene-1,4-dithiol Thiol-terminated High conductance, strong electrode coupling Superior conductivity due to sulfur–gold interactions .
1,4-Phenylene disulfamate Sulfamate-terminated Not studied for electronic transport Potential unexplored for material science.

Key Differences :

  • Terminal groups (e.g., thiol vs. isocyanide) dictate electrode coupling and conductance .
  • Sulfamate groups in 1,4-phenylene disulfamate may introduce steric hindrance, limiting conjugation.

Key Differences :

  • PPS derivatives leverage sulfur linkages for rigidity, while sulfonation enhances proton transport .
  • 1,4-Phenylene disulfamate’s monomeric structure may limit direct polymer utility.
Carbonic Anhydrase II (CA-II) Inhibition

Sulfonamide derivatives exhibit varying CA-II inhibition efficacy:

Compound Ki (nM) Structural Features Reference
1-valproylamido-5-sulfonamidoindane 1.2 Bulky valproyl substituent
1-cyclohexylamido-5-sulfonamidoindane 32 Cyclohexyl group enhancing hydrophobicity
1,4-Phenylene disulfamate 643 Symmetric sulfamate groups
1-Benzyl-1,4-dihydro-4-oxo-3-pyridinesulfonamide 80 Pyridine core with benzyl substitution

Key Differences :

  • Bulky substituents (e.g., valproyl) drastically improve binding affinity .
  • 1,4-Phenylene disulfamate’s lower potency suggests symmetric sulfamates may hinder optimal enzyme interactions.

Q & A

Basic Question: What synthetic routes are recommended for synthesizing 1,4-phenylene disulfamate, and how can its purity be validated?

Methodological Answer:
1,4-Phenylene disulfamate can be synthesized via condensation reactions using 1,4-phenylene diamine and sulfonic acid derivatives under controlled anhydrous conditions. For example, analogous methods for sulfonate-containing polymers (e.g., poly(1,4-phenylene sulfone)) involve step-growth polymerization with stoichiometric control to avoid side reactions .
Purity Validation:

  • HPLC with UV detection (λ = 254 nm) is recommended for assessing residual monomers, as used for 1,4-phenylene dimaleimide purity checks .
  • NMR Spectroscopy (¹H/¹³C) confirms structural integrity by identifying characteristic peaks for sulfamate groups (e.g., δ 3.5–4.0 ppm for -SO₃⁻ groups) .

Advanced Question: How does 1,4-phenylene disulfamate participate in polymer synthesis, and what parameters govern its reactivity?

Methodological Answer:
In polymer networks , 1,4-phenylene disulfamate acts as a crosslinker via sulfamate-thiol or sulfamate-amine reactions, similar to 1,4-phenylene dimaleimide’s role in protein crosslinking . Key parameters:

  • Molar Ratio: Optimize crosslinker-to-monomer ratios (e.g., 1:10 to 1:20) to balance mechanical strength and solubility.
  • Solvent Polarity: Use polar aprotic solvents (e.g., DMF) to enhance sulfamate reactivity, as seen in poly(1,4-phenylene sulfide) synthesis .
  • Temperature: Reactions typically proceed at 60–80°C to accelerate kinetics without degrading sulfamate groups .

Basic Question: What safety protocols are critical when handling 1,4-phenylene disulfamate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact, as sulfamate derivatives like 2,2'-(1,4-phenylene)dimalononitrile are classified as irritants (H311/H331) .
  • Storage: Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
  • Waste Disposal: Neutralize acidic/basic residues before disposal, following protocols for sulfonamide compounds .

Advanced Question: How can researchers assess the stability of 1,4-phenylene disulfamate under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation Studies:
    • pH Stability: Incubate samples in buffers (pH 2–12) at 25°C and monitor degradation via UV-Vis spectroscopy (absorbance at 220 nm for sulfamate groups) .
    • Thermal Stability: Conduct thermogravimetric analysis (TGA) at 10°C/min under N₂ to identify decomposition temperatures (>200°C expected, based on poly(1,4-phenylene sulfide) analogs) .
  • Kinetic Modeling: Use Arrhenius equations to predict shelf life under storage conditions .

Basic Question: Which spectroscopic techniques are most effective for characterizing 1,4-phenylene disulfamate’s structure?

Methodological Answer:

  • FT-IR Spectroscopy: Identify sulfamate (-SO₂-NH-) stretches at 1150–1250 cm⁻¹ (asymmetric) and 1020–1100 cm⁻¹ (symmetric) .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]⁺ ion for C₆H₆N₂O₆S₂) with <2 ppm error .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated for 1,4-phenylene-bis(imidazole) derivatives .

Advanced Question: What strategies optimize 1,4-phenylene disulfamate’s crosslinking efficiency in biomaterials?

Methodological Answer:

  • Thiol-Ene Chemistry: React with cysteine-rich proteins (e.g., albumin) at pH 7.4–8.0 to maximize thiolate ion (-S⁻) availability .
  • Click Chemistry: Incorporate azide/alkyne-functionalized monomers for orthogonal crosslinking, minimizing unintended side reactions .
  • Real-Time Monitoring: Use rheometry to track gelation time (tgel) and storage modulus (G’) during crosslinking .

Basic Question: How can researchers troubleshoot low yields in 1,4-phenylene disulfamate synthesis?

Methodological Answer:

  • Side Reactions: Add scavengers (e.g., molecular sieves) to absorb water, preventing hydrolysis of sulfonyl chloride intermediates .
  • Purification: Use flash chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .
  • Stoichiometry Calibration: Validate reactant ratios via in-situ NMR to ensure 1:2 (diamine:sulfonyl chloride) equivalence .

Advanced Question: Can computational methods predict 1,4-phenylene disulfamate’s reactivity in novel reaction environments?

Methodological Answer:

  • DFT Calculations: Simulate transition states for sulfamate-thiol reactions using Gaussian09 with B3LYP/6-31G(d) basis sets to predict activation energies .
  • Molecular Dynamics (MD): Model polymer chain dynamics in solvated systems (e.g., water/DMSO) to assess crosslinking accessibility .
  • QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates using Hammett σ constants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.